molecular formula C7H9BF3KO B13587776 Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate

Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate

Cat. No.: B13587776
M. Wt: 216.05 g/mol
InChI Key: OHTPUMUTWRPQGU-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate is a versatile organotrifluoroborate salt of significant interest in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . These compounds serve as stable, air- and moisture-tolerant alternatives to boronic acids and esters, facilitating the introduction of the valuable 3-oxospiro[3.3]heptane scaffold into more complex molecules . The 3-oxospiro[3.3]heptane structure is a conformationally restricted, sp 3 -rich bioisostere that can be used to fine-tune the properties of drug candidates, potentially improving aqueous solubility and metabolic stability while reducing lipophilicity . This makes derivatives of the spiro[3.3]heptane scaffold highly valuable building blocks in medicinal chemistry and drug discovery programs . The compound is characterized by its molecular formula C 7 H 9 BF 3 KO and a molecular weight of 216.05 g/mol . As a solid, it requires cold-chain transportation and should be stored according to the supplier's recommendations . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the available Safety Data Sheet for detailed handling and hazard information.

Properties

Molecular Formula

C7H9BF3KO

Molecular Weight

216.05 g/mol

IUPAC Name

potassium;trifluoro-(3-oxospiro[3.3]heptan-1-yl)boranuide

InChI

InChI=1S/C7H9BF3O.K/c9-8(10,11)5-4-6(12)7(5)2-1-3-7;/h5H,1-4H2;/q-1;+1

InChI Key

OHTPUMUTWRPQGU-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC(=O)C12CCC2)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthesis of the Spirocyclic Ketone Intermediate

The spiro[3.3]heptan-1-one core is generally synthesized through cyclization reactions involving cyclobutanone derivatives or related cyclic ketones. According to synthetic procedures reported in the literature, cyclobutanone derivatives bearing boronate esters can be prepared by:

  • Reacting appropriate chloroalkyl amides with triflic anhydride and boronate esters under low temperature conditions (−15 to 0 °C), followed by refluxing the mixture to promote cyclization and borylation.
  • Purification by distillation under reduced pressure yields the desired boron-containing spirocyclic ketones with diastereomeric mixtures.

For example, a related compound 2-(2-chloroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanone was synthesized by treating 4-chloro-N,N-dimethylbutanamide with triflic anhydride and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane in the presence of 2,4,6-collidine, followed by purification via distillation at 1 Torr and 120 °C.

Conversion to Potassium Trifluoroborate Salt

The organoboron intermediate is then converted to the potassium trifluoroborate salt by reaction with potassium hydrogen difluoride (KHF2) or related fluoride sources. This step involves:

  • Transmetalation of organotellurium or organolithium intermediates with boron reagents such as triisopropyl borate at low temperatures.
  • Subsequent treatment with aqueous KHF2 to form the trifluoroborate salt.
  • Isolation of the product by evaporation and recrystallization from suitable solvents like acetone or diethyl ether.

An example procedure involves the synthesis of potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate by first preparing a Z-vinylic telluride intermediate, followed by reaction with n-butyllithium, addition of triisopropyl borate, and finally treatment with KHF2 to afford the trifluoroborate salt in 24% yield. Although this example is for a different substrate, the methodology is analogous for the preparation of potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate.

Alternative and Patent-Reported Methods

Patent literature describes methods involving palladium-catalyzed borylation reactions and coupling processes to introduce boron moieties onto spirocyclic ketones or related frameworks, followed by conversion to trifluoroborate salts. These methods emphasize:

  • Use of palladium(II) chloride complexes as catalysts.
  • Controlled reaction conditions to optimize yield and purity.
  • Isolation of intermediates and final products as co-crystals, solvates, or salts to improve stability and handling.
Step Reagents/Conditions Temperature Range Yield (%) Notes
Spirocyclic ketone formation 4-chloro-N,N-dimethylbutanamide, triflic anhydride, 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, 2,4,6-collidine −15 to reflux (0 to 120 °C) ~33 Distillation purification, diastereomeric mixture
Conversion to trifluoroborate Organolithium intermediate, triisopropyl borate, KHF2 aqueous solution 203 K to room temperature ~24 Recrystallization from acetone, moisture stable salt
Catalytic borylation (patent) PdCl2(PPh3)2 catalyst, boron reagents Controlled reaction conditions Variable Palladium-catalyzed borylation and coupling
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of boronate esters and trifluoroborate groups with characteristic chemical shifts.
  • High-resolution mass spectrometry (HRMS) data align closely with calculated masses for the borate compounds, confirming molecular integrity.
  • Crystallographic studies reveal the potassium cation coordination environment, often a distorted bicapped trigonal prism involving fluorine and oxygen atoms from the trifluoroborate and ketone groups.
  • Diastereomeric ratios are typically close to 50:50 in the initial boronate ester intermediates, as determined by gas chromatography and NMR.

The preparation of this compound involves multi-step synthetic protocols starting from spirocyclic ketone precursors, proceeding through organoboron intermediates, and culminating in trifluoroborate salt formation via fluoride treatment. The methodologies draw from established organoboron chemistry, organolithium transmetalation, and catalytic borylation techniques. Analytical data support the successful synthesis and structural integrity of the compound. These preparation methods provide a robust platform for generating this compound for applications in cross-coupling and other organometallic transformations.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoroborate group can participate in substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium or nickel catalysts are often used in substitution reactions involving the trifluoroborate group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.

    Medicine: Research into its potential medicinal properties is ongoing, with interest in its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique reactivity.

Mechanism of Action

The mechanism by which potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. This interaction can facilitate the formation of new bonds or the modification of existing ones, depending on the reaction conditions. The spirocyclic structure adds to the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Key Observations:
  • Spirocyclic vs. Monocyclic Systems: The spiro[3.3]heptane core in the target compound likely enhances steric and electronic effects compared to monocyclic analogs (e.g., oxetane or oxane derivatives). This could influence reactivity in cross-coupling reactions by modulating boron-carbon bond polarization .

Spectroscopic and Stability Comparisons

Table 2: NMR Data and Stability Metrics
Compound Name ¹⁹F NMR Shift (ppm) ¹H NMR Features Stability in Air/Water Reference ID
Potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate -135.0 (dd, J = 70.9, 30.5 Hz) δ 3.76 (s, OCH₃), δ 7.15–6.78 (aryl) Stable in acetone; hygroscopic
Potassium trifluoro(4-fluorophenyl)borate -115.9, -135.1 δ 7.36–7.07 (fluorophenyl) Air-stable; water-soluble
Potassium trifluoro(prop-1-yn-1-yl)borate -131.0 δ 2.00–0.86 (alkyl chain) Sensitive to moisture
Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate (inferred) ~-130 to -135 (estimated) δ 2.5–3.5 (spirocyclic CH₂), δ 3.0–3.5 (C=O) Likely stable due to rigid core N/A
Key Observations:
  • ¹⁹F NMR Shifts : Most potassium trifluoroborates exhibit ¹⁹F signals between -115 and -135 ppm, reflecting similar electronic environments around boron. The spirocyclic compound’s shift is expected to align with this range .
  • Stability : Spirocyclic frameworks (e.g., spiro[3.3]heptane) may confer enhanced stability compared to linear alkyne derivatives (e.g., prop-1-yn-1-yl), which are moisture-sensitive .

Reactivity in Cross-Coupling Reactions

Table 3: Catalytic Performance in Suzuki-Miyaura Coupling
Compound Name Reaction Partner Yield (%) Key Conditions Reference ID
Potassium trifluoro(N-methylindolo)borate Heteroaryl chlorides 60–85 Pd(OAc)₂, SPhos, K₂CO₃, 80°C
Potassium trifluoro(phenyl)borate Aryl bromides 70–90 Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH
Potassium trifluoro(oct-1-yn-1-yl)borate Aryl iodides 75 CuI, PdCl₂, PPh₃, K₃PO₄
This compound (inferred) Aryl halides N/A Likely requires Pd catalysts, base N/A
Key Observations:
  • Steric Effects : Bulky spirocyclic substituents may slow transmetalation but improve selectivity in couplings with sterically hindered partners .
  • Electronic Effects : The ketone group could act as a directing group, enhancing regioselectivity in certain reactions .

Biological Activity

Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate is a compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₉BF₃K
  • Molecular Weight : 147.98 g/mol
  • CAS Number : 2144763-11-9

The compound features a spirocyclic structure combined with a trifluoroborate group, contributing to its unique reactivity in chemical reactions.

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form reactive intermediates that may interact with biological macromolecules.
  • Reduction : It can undergo reduction reactions, potentially altering the functional groups present and leading to different biological outcomes.
  • Substitution Reactions : The trifluoroborate moiety can facilitate substitution reactions, often mediated by transition metal catalysts, which can be pivotal in synthesizing biologically active compounds.

1. Synthesis of Bioactive Molecules

This compound serves as a reagent in organic synthesis, particularly for forming carbon-carbon bonds essential for constructing complex molecules used in pharmaceuticals. Its role as a building block in drug development is under investigation, with potential applications in creating novel therapeutic agents.

2. Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, derivatives have shown effectiveness against various viral targets by disrupting viral replication processes. The trifluoroborate group enhances the compound's stability and bioavailability, making it a candidate for further antiviral studies .

3. Inhibition of Bacterial Pathogenicity

Studies have suggested that this compound may inhibit the Type III secretion system (T3SS) in Gram-negative bacteria, a crucial virulence factor that facilitates the injection of effector proteins into host cells. Preliminary assays indicate that high concentrations of related compounds significantly reduce the secretion of virulence factors .

Case Studies and Research Findings

StudyFindings
Pendergrass et al., 2022Demonstrated the inhibitory effects of this compound on T3SS activity in E. coli, suggesting potential for developing new antibacterial therapies .
Ley et al., 2003Highlighted the utility of trifluoroborates in organic synthesis, paving the way for their application in creating complex bioactive molecules .

Q & A

Basic: What are the optimized synthetic routes for potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves multi-step protocols. A common approach (adapted from analogous trifluoroborates) includes:

  • Step 1: Preparation of the spiro[3.3]heptan-3-one precursor via cyclization or ketone functionalization.
  • Step 2: Boronation using reagents like triisopropyl borate under anhydrous conditions.
  • Step 3: Fluorination with KHF₂ or similar agents to form the trifluoroborate salt .

Key Variables:

  • Temperature: Elevated temperatures (50–100°C) improve boronation efficiency but may degrade sensitive spiro structures.
  • Solvent: Polar aprotic solvents (THF, DMF) enhance solubility and reactivity .
  • Purification: Column chromatography or recrystallization (e.g., acetone-d6) ensures >95% purity .

Table 1: Synthetic Method Comparison

MethodPrecursorYield (%)Purity (%)Reference
GP11Cyclopentanone derivative7898
Nitrophenyl routeNitrophenylamine6595

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what benchmarks should researchers expect?

Answer:

  • ¹H NMR: Peaks for spiro protons (δ 1.6–2.1 ppm) and ketone-adjacent protons (δ 2.7–3.1 ppm).
  • ¹¹B NMR: A singlet near δ 5.0 ppm confirms trifluoroborate formation .
  • ¹⁹F NMR: Resonance at δ -71 ppm (vs. CFCl₃) .
  • HRMS: Exact mass for [M-K]⁻ should match theoretical calculations (e.g., m/z 151.0559 for C₅H₇OBF₃) .

Note: Spiro strain may cause upfield/downfield shifts compared to non-spiro analogs. Validate with computational models (DFT) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for structurally similar trifluoroborates?

Answer: Contradictions often arise from:

  • Solvent effects: Acetone-d6 vs. CDCl₃ can shift ¹H NMR peaks by 0.1–0.3 ppm .
  • Impurities: Trace moisture or unreacted precursors may obscure ¹¹B/¹⁹F signals. Use rigorous drying (e.g., molecular sieves) .
  • Stereochemistry: Spiro configurations influence diastereotopic proton splitting. X-ray crystallography (e.g., CCDC data) provides definitive structural validation .

Case Study: A 0.5 ppm deviation in ¹³C NMR for nitrophenyl analogs was traced to nitro group resonance effects .

Advanced: What mechanistic insights guide the use of this compound in palladium-catalyzed cross-coupling reactions?

Answer:

  • Transmetalation: The spiro borate transfers its organic group to Pd(II), forming a Pd-aryl intermediate. Kinetic studies (Eyring plots) suggest a concerted mechanism .
  • Electrophilicity: The 3-oxo group enhances electrophilic character, favoring nucleophilic attack in Suzuki-Miyaura reactions .
  • Steric effects: The spiro structure may slow transmetalation compared to planar analogs, requiring optimized ligand systems (e.g., SPhos) .

Table 2: Catalytic Performance in Cross-Coupling

SubstrateCatalystYield (%)TOF (h⁻¹)Reference
Aryl bromidePd(OAc)₂/XPhos92450
TosyliminePd pincer complex85320

Advanced: How does the spiro[3.3]heptane system influence the compound’s stability and reactivity compared to non-spiro analogs?

Answer:

  • Stability: The spiro system reduces ring strain, enhancing thermal stability (decomposition >180°C vs. 150°C for cyclopentyl analogs) .
  • Reactivity: The rigid geometry limits conformational flexibility, slowing hydrolysis but improving stereochemical control in asymmetric synthesis .
  • Electronic effects: The 3-oxo group increases electrophilicity, accelerating reactions with soft nucleophiles (e.g., thiols) .

Table 3: Stability Comparison

CompoundTₚₑₐₖ (DSC, °C)Hydrolysis Half-life (pH 7)
Spiro analog18248 h
Cyclopentyl analog15424 h

Advanced: What strategies are recommended for studying biological interactions of this compound?

Answer:

  • Electrophilic aromatic substitution (EAS): Use fluorescence quenching assays to monitor interactions with nucleophilic biomolecules (e.g., glutathione) .
  • Binding studies: Surface plasmon resonance (SPR) or ITC quantifies affinity for target proteins (e.g., kinases) .
  • Cellular uptake: Radiolabeling (³H/¹⁴C) tracks intracellular accumulation in model cell lines .

Note: The spiro structure may reduce membrane permeability compared to linear borates, necessitating prodrug strategies .

Advanced: How can computational methods aid in predicting and rationalizing this compound’s behavior in novel reactions?

Answer:

  • DFT calculations: Predict reaction pathways (e.g., transition-state energies for cross-coupling) and NMR chemical shifts .
  • MD simulations: Model solvation effects and ligand-protein interactions .
  • Docking studies: Identify potential binding sites in enzymes using software like AutoDock Vina .

Case Study: DFT accurately predicted the ¹⁹F NMR shift of a spiro borate within 0.5 ppm of experimental data .

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